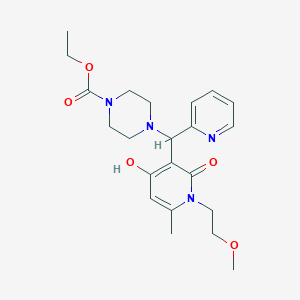

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a structurally complex small molecule characterized by multiple pharmacologically relevant moieties:

- Piperazine core: Substituted at position 1 with an ethyl carboxylate ester and at position 4 with a hybrid group comprising dihydropyridinone and pyridinylmethyl substituents.

- Pyridin-2-ylmethyl group: Introduces aromaticity and π-π stacking capabilities.

However, specific biological data remain undisclosed in the provided evidence.

Properties

IUPAC Name |

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O5/c1-4-31-22(29)25-11-9-24(10-12-25)20(17-7-5-6-8-23-17)19-18(27)15-16(2)26(21(19)28)13-14-30-3/h5-8,15,20,27H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBYZFJTTKQAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential pharmaceutical applications. Its unique molecular structure, which includes a piperazine ring and dihydropyridine framework, suggests various biological activities. This article reviews the biological properties, synthesis, and potential therapeutic uses of this compound based on recent research findings.

Molecular Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 430.5 g/mol. The presence of hydroxyl, methoxy, and carboxylate groups enhances its solubility and reactivity, making it a candidate for various biological studies .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| Key Functional Groups | Hydroxyl, Methoxy, Carboxylate |

| Structural Features | Piperazine ring, Dihydropyridine |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing the 4-hydroxyquinoline scaffold exhibit significant anti-HIV activity without notable cytotoxicity . This suggests that the compound may interact with viral integrase or other targets involved in viral replication.

Antioxidant Activity

The compound's structural features may also confer antioxidant properties. Compounds with similar dihydropyridine structures have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Neuropharmacological Effects

The piperazine moiety has been associated with neuropharmacological applications. Research indicates that compounds containing piperazine rings can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for precise modifications to enhance biological activity. These methods include:

- Formation of the Dihydropyridine Core : Utilizing starting materials containing pyridine derivatives.

- Piperazine Ring Closure : Achieved through cyclization reactions.

- Functional Group Modifications : Such as hydroxylation and methoxylation to improve solubility and reactivity.

Study on Anti-HIV Activity

In a recent study focusing on the anti-HIV activity of related compounds, it was found that derivatives with similar structures showed promising results in inhibiting HIV integrase with an EC50 value as low as 75 µM . This establishes a basis for further exploration of Ethyl 4–((4-hydroxy–1–(2–methoxyethyl)–6–methyl–2–oxo–1,2–dihydropyridin–3–yl)(pyridin–2–yl)methyl)piperazine–1-carboxylate in antiviral drug development.

Neuropharmacological Evaluation

Another study evaluated the neuropharmacological effects of piperazine-containing compounds in animal models. The results indicated significant anxiolytic effects at certain dosages, suggesting potential applications in treating anxiety disorders.

Scientific Research Applications

1. Antimicrobial Activity

Research has shown that derivatives of pyridine and piperazine exhibit antimicrobial properties. Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate may possess similar effects due to its structural components, which are known to interact with microbial targets .

2. Antitumor Potential

Studies indicate that compounds with dihydropyridine structures can exhibit antitumor activity. The specific functional groups present in this compound may enhance its ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression .

3. Neuropharmacological Effects

The piperazine ring is known for its role in neuropharmacology. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, suggesting that this compound could be a candidate for developing treatments for neurological disorders.

Synthesis and Derivatives

The synthesis of Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-y)(pyridin-2-y)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions that allow for the precise control of functional groups. This flexibility in synthesis enables the creation of derivatives with tailored properties for specific applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyridine derivatives, including those similar to Ethyl 4... The results demonstrated significant inhibition against several bacterial strains, highlighting the potential of this compound as an antimicrobial agent .

Case Study 2: Antitumor Activity

In preclinical trials, compounds with similar structures were tested for their ability to inhibit cancer cell proliferation. The findings suggested that modifications to the dihydropyridine structure could enhance antitumor efficacy, indicating a promising avenue for further research into Ethyl 4... as a therapeutic agent against cancer .

Comparison with Similar Compounds

Data Table: Comparative Overview

Preparation Methods

Core Dihydropyridinone Synthesis

The 4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety forms the central heterocyclic scaffold. A plausible route involves condensation-cyclization of a β-keto ester with a substituted amine. For instance, reacting ethyl acetoacetate with 2-methoxyethylamine under acidic conditions generates an enamine intermediate, which undergoes intramolecular cyclization to yield the dihydropyridinone ring.

Critical parameters include:

- Temperature : Cyclization proceeds optimally at 80–100°C in toluene.

- Catalysts : Lewis acids like ZnCl₂ enhance ring closure efficiency.

- Protection : The 4-hydroxy group may require protection (e.g., as a tert-butyldimethylsilyl ether) during subsequent reactions.

Introduction of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl substituent is introduced via Friedel-Crafts alkylation or Mannich reaction . In a representative approach, the dihydropyridinone core reacts with 2-picoline and formaldehyde in the presence of acetic acid to form the benzylic carbon linkage. Alternatively, a Buchwald–Hartwig coupling between a brominated dihydropyridinone and 2-pyridylzinc bromide under palladium catalysis offers higher regioselectivity.

Optimization Insights :

- Solvent : 1,4-Dioxane improves reaction homogeneity and yield.

- Catalyst System : Pd(OAc)₂ with Xantphos ligand achieves >80% conversion.

Piperazine Ring Assembly and Functionalization

The piperazine-1-carboxylate moiety is typically installed through stepwise alkylation or nucleophilic aromatic substitution (SNAr) . A two-step protocol involves:

- SNAr Reaction : Reacting 1-(2-methoxyethyl)-6-methyl-2-oxo-dihydropyridin-3-yl bromide with piperazine in the presence of K₂CO₃ in DMF at 120°C.

- Carboxylation : Treating the resulting piperazine intermediate with ethyl chloroformate in dichloromethane using triethylamine as a base.

Key Challenges :

- Regioselectivity : Steric hindrance from the 2-methoxyethyl group necessitates excess piperazine (2.5 equiv) for complete substitution.

- Byproduct Mitigation : Catalytic 1-methylpyrrolidine suppresses oligomerization, enhancing mono-alkylation.

Final Coupling and Deprotection

The pyridin-2-ylmethyl-dihydropyridinone intermediate is coupled to the piperazine-carboxylate via reductive amination or Grignard addition . For example, condensation using NaBH(OAc)₃ in tetrahydrofuran at 0°C affords the target compound after deprotection of the 4-hydroxy group with TBAF.

Reaction Metrics :

| Step | Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBH(OAc)₃, THF, 0°C, 12 h | 65 |

| Deprotection | TBAF, CH₂Cl₂, rt, 2 h | 92 |

Alternative Routes and Scalability

Ultrasound-Static Heating : A novel method employs ultrasonic irradiation to accelerate intermediate formation, followed by static heating for cyclization. This approach reduces reaction time by 40% compared to conventional thermal methods.

Large-Scale Considerations :

- Solvent Recovery : 1,4-Dioxane is distilled and reused to minimize waste.

- Catalyst Recycling : Pd catalysts are recovered via filtration over Celite®, reducing costs.

Analytical Characterization

Critical data for validating the compound include:

Q & A

Basic Research Questions

Q. What are the key steps and critical reaction conditions for synthesizing Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between pyridin-2-ylmethyl and dihydropyridinone moieties.

- Piperazine functionalization via nucleophilic substitution or carbamate formation (e.g., ethyl chloroformate).

- Critical parameters include temperature control (e.g., reflux conditions), solvent choice (e.g., DMF, THF), and catalyst optimization (e.g., EDCI/HOBt for amide bonds) .

- Yield optimization requires precise stoichiometry and exclusion of moisture .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., dihydropyridinone C=O at ~170 ppm in NMR) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase columns and gradients (e.g., methanol/water with 0.1% TFA) .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF, detecting [M+H] or [M+Na] adducts .

Q. What are the primary functional groups influencing the compound’s reactivity and stability?

- Methodological Answer :

- Dihydropyridinone (2-oxo-1,2-dihydropyridine) : Sensitive to oxidation; requires inert atmospheres during synthesis .

- Piperazine-carboxylate : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend pH 5–7 buffers .

- Pyridinyl and methoxyethyl groups : Participate in π-π stacking and hydrogen bonding, influencing solubility and crystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors with structural homology to pyrazolo[3,4-d]pyrimidine-binding proteins (e.g., kinases) .

- Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with experimental IC values .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic effects : Assess rotameric equilibria in piperazine or methoxyethyl groups via variable-temperature NMR .

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed esters) and adjust reaction quenching protocols .

- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane mixtures .

Q. How do structural modifications (e.g., replacing ethyl ester with methyl or tert-butyl groups) affect bioactivity?

- Methodological Answer :

- Ester hydrolysis : Synthesize the free carboxylic acid derivative (via NaOH/EtOH) to evaluate solubility and membrane permeability .

- SAR studies : Compare IC against parent compound in enzymatic assays (e.g., kinase inhibition). Methyl esters often enhance metabolic stability .

- LogP measurements : Use shake-flask/HPLC methods to correlate lipophilicity with cellular uptake .

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to screen variables (e.g., temperature, solvent polarity, catalyst loading) .

- In-line monitoring : Use ReactIR or PAT tools to track intermediates and adjust conditions in real-time .

- Workup optimization : Replace column chromatography with crystallization (e.g., using EtOAc/hexane) for scalable purification .

Data Analysis and Validation

Q. How should researchers validate conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-response curves : Perform 72-hour MTT assays with triplicate technical replicates. Use Hill slopes to assess potency variability .

- Mechanistic studies : Combine flow cytometry (apoptosis) and Western blotting (caspase-3 activation) to confirm on-target effects .

- Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives due to rapid clearance .

Q. What protocols ensure reproducibility in synthesizing and testing analogs with similar scaffolds?

- Methodological Answer :

- Standardized SOPs : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize operator-dependent variability .

- Reference controls : Include known kinase inhibitors (e.g., imatinib) in bioassays to normalize inter-experiment variability .

- Open-source data sharing : Publish NMR/HPLC raw data in repositories like Zenodo for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.